molecular formula C21H16ClN3O3S B2977731 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898421-11-9

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2977731
CAS No.: 898421-11-9
M. Wt: 425.89
InChI Key: WRPXZMURPMITMU-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a quinazolinone-based sulfonamide derivative. Its structure comprises a benzenesulfonamide moiety linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl group via a phenyl bridge. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibition properties . The sulfonamide group enhances solubility and bioavailability, while the chloro substituent on the benzene ring may influence electronic effects and binding affinity.

This compound is part of a broader class of sulfonamide derivatives synthesized for therapeutic exploration. For instance, similar compounds have been studied as cyclin-dependent kinase 2 (CDK2) inhibitors (e.g., compound 5c in ) and anti-inflammatory agents .

Properties

IUPAC Name

4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPXZMURPMITMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorobenzene Ring: The chlorobenzene ring can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide compound featuring a quinazolinone moiety, which consists of a benzene ring and a pyrimidine ring. It has garnered interest in medicinal chemistry due to the presence of the benzenesulfonamide group, which enhances its solubility and biological interactions.

Scientific Research Applications
4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant biological activity, especially as an antimicrobial and anticancer agent. Its mechanism of action involves binding to molecular targets such as enzymes or receptors, inhibiting their activity and modulating biochemical pathways. It may inhibit kinase enzymes involved in cell proliferation and survival, which is crucial for cancer treatment.

Interaction studies have shown that 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can effectively bind to various molecular targets, influencing cellular pathways. For example, it may interact with DNA or proteins, leading to biological effects such as apoptosis in cancer cells. Molecular docking studies have provided insights into its binding affinity and interaction modes with target proteins.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The quinazolinone moiety may interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Quinazolinone Derivatives: The target compound and 5c share a quinazolinone core but differ in substituents.
  • Imidazole/Benzo-dioxol Derivatives: Compounds like 11 incorporate sulfur-containing groups (methylthio) and heterocycles (imidazole), which may improve metabolic stability but reduce solubility compared to quinazolinones .
  • Benzisothiazole Derivatives : The dual sulfonamide groups in ’s compound introduce conformational rigidity, as shown by crystallographic data (R factor = 0.055), which could influence target selectivity .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR (cm⁻¹) $^1$H NMR (δ ppm, Key Signals) Reference
Target Compound Expected: ~3200 (-NH), 1680 (C=O) Not reported N/A
4-Chloro-N-(2-naphthyl)benzenesulfonamide (Entry 7 ) 3230 (-NH), 1585 (C=C), 1334, 1160 (SO₂) 7.08 (bs, NH), 7.28–7.80 (aromatic protons)
4-Chloro-N-(benzyl)benzenesulfonamide (Entry 9 ) 3201 (-NH), 1560 (C=C), 1334, 1160 (SO₂) 4.11 (d, CH₂), 7.16–7.75 (aromatic protons)
4-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)benzenesulfonamide (5c ) 3329 (NH), 1681 (C=O), 1373, 1153 (SO₂) Not reported

Key Observations :

  • Sulfonamide Signatures : All compounds show characteristic SO₂ stretches near 1330–1160 cm⁻¹ and NH stretches around 3200–3300 cm⁻¹, confirming sulfonamide group retention .
  • Quinazolinone Features: Compound 5c exhibits a strong C=O stretch at 1681 cm⁻¹, consistent with the 4-oxoquinazolinone moiety .

Biological Activity

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a quinazolinone moiety, characterized by a fused bicyclic structure that enhances its biological activity. The benzenesulfonamide group improves solubility and biological interactions, making it a subject of interest in medicinal chemistry.

The molecular formula of 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C17H16ClN3O2SC_{17}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 363.84 g/mol. The compound's structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC17H16ClN3O2S
Molecular Weight363.84 g/mol
LogP1.5009
Polar Surface Area84.168 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. Notably, it may inhibit kinase enzymes involved in cell proliferation and survival, which is crucial for cancer treatment.

Antimicrobial Activity

Research indicates that 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer effects are linked to its ability to induce apoptosis in cancer cells through interaction with DNA or specific proteins involved in cell cycle regulation. Molecular docking studies have provided insights into its binding affinity and interaction modes with target proteins, indicating promising therapeutic potential.

Case Studies and Research Findings

  • In vitro Studies : In laboratory settings, the compound has demonstrated effective inhibition of cancer cell lines, with IC50 values indicating potent activity against specific targets involved in tumor growth.
  • Molecular Docking Studies : Computational studies have shown that 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide binds effectively to various proteins associated with cancer progression, suggesting a mechanism for its anticancer effects.
  • Comparative Analysis : Compared to related compounds, this sulfonamide derivative exhibits enhanced biological activity due to its unique structural features. For instance, similar compounds without the quinazolinone moiety exhibit lower efficacy against the same targets.

Q & A

Advanced Research Question

  • Anti-inflammatory Activity : Analogous compounds (e.g., 3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-ones) show 38–73.5% inhibition in carrageenan-induced edema models, slightly below Indomethacin (78.3%) .
  • Anticancer Potential : Derivatives with 2-methyl-4-oxoquinazolin-3(4H)-yl motifs exhibit cytotoxicity via kinase inhibition (e.g., EGFR or VEGFR-2) .
  • SAR Insights : The 4-chlorophenylsulfonamide group enhances cellular permeability, while the 2-methylquinazolinone core contributes to target binding affinity .

What experimental models are suitable for evaluating its pharmacokinetic properties?

Advanced Research Question

  • Solubility and LogP : Use shake-flask method with HPLC-UV quantification to determine aqueous solubility and partition coefficients, critical for bioavailability predictions .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration coupled with LC-MS quantifies unbound fractions .

How can computational methods guide the optimization of this compound’s bioactivity?

Advanced Research Question

  • Docking Studies : Molecular docking into carbonic anhydrase IX (PDB ID: 3IAI) predicts binding modes, highlighting interactions between the sulfonamide group and Zn2+^{2+} in the active site .
  • QSAR Models : Use 2D/3D descriptors (e.g., topological polar surface area, H-bond acceptors) to correlate structural features with anti-inflammatory IC50_{50} values .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP450 inhibition risks .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

  • Low Yields in Coupling Steps : Optimize stoichiometry (e.g., 1.2:1 ratio of sulfonyl chloride to amine) and use microwave-assisted synthesis to accelerate reaction kinetics .
  • Purification Bottlenecks : Replace HPLC with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Byproduct Formation : Monitor reactions via TLC and employ scavengers (e.g., polymer-bound carbodiimide) to trap unreacted reagents .

How does the compound’s stability under physiological conditions impact its therapeutic potential?

Advanced Research Question

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C. Sulfonamides are prone to hydrolysis in acidic conditions, necessitating enteric coating for oral delivery .
  • Photostability : Expose to UV light (e.g., ICH Q1B guidelines) to assess degradation; quinazolinones may form oxidized byproducts requiring light-protected packaging .

What are the critical gaps in current research on this compound?

Advanced Research Question

  • Mechanistic Elucidation : Limited data on off-target effects (e.g., hERG binding) and precise molecular targets beyond preliminary kinase assays .
  • In Vivo Efficacy : Most studies are in vitro; rodent xenograft models are needed to validate antitumor efficacy and toxicity profiles .
  • Formulation Challenges : No data on nanoparticulate delivery systems to enhance solubility or tumor targeting .

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